molecular formula C13H18O B8553816 Allyl o-tert-butylphenyl ether

Allyl o-tert-butylphenyl ether

Cat. No.: B8553816
M. Wt: 190.28 g/mol
InChI Key: ACDMECIMTJZSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl o-tert-butylphenyl ether is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-tert-butyl-2-prop-2-enoxybenzene

InChI

InChI=1S/C13H18O/c1-5-10-14-12-9-7-6-8-11(12)13(2,3)4/h5-9H,1,10H2,2-4H3

InChI Key

ACDMECIMTJZSCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of o-(t-butyl)-phenol (11.3 g; 75 mmol) in acetone (150 ml) is added allyl bromide (10.9 g, 1.2 equiv.) and anhydrous K2CO3. After stirring 18 hr at reflux, the reaction is added to water (200 ml) and extracted with 3×150 ml portions of petroleum ether. The combined organic layers are dried (MgSO4), filtered, and concentrated in vacuo to give the crude product, which is purified by silica gel (sg) chromatography (hexane elution) to yield 1-prop-2-enyloxy-2-t-butylbenzene (11.6 g; 81% yield).
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
10.9 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step One
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150 mL
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Quantity
200 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 150 g (1 mol) of 2-(1,1-dimethylethyl)phenol, 151.8 g (1.1. mol) of potassium carbonate and 115 g (1.05 mol) of allyl bromide dissolved in 500 ml of acetone was stirred at reflux temperature for 70 hours and then cooled to room temperature. Once cooled, all precipitates were removed by filtration and the resulting filtrate was concentrated to provide a residue. This residue was dissolved in ethyl acetate and the resulting solution was washed with a 1 N hydrochloric acid solution, water and then a saturated brine solution and then concentrated to dryness to provide a residue. This residue was purified by column chromatography, using hexane as eluent, to provide 167.1 g of title compound.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
151.8 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
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500 mL
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solvent
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0 (± 1) mol
Type
solvent
Reaction Step Two

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